2-(3-Nitrophenyl)-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitrophenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-15(17)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)18-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYLRZBOTOWMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349875 | |
| Record name | 2-(3-nitrophenyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-33-3 | |
| Record name | 2-(3-Nitrophenyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22868-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-nitrophenyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Classical and Contemporary Approaches to Synthesis
The construction of the 2-(3-nitrophenyl)-1,3-benzothiazole scaffold primarily involves the formation of the thiazole (B1198619) ring fused to a benzene (B151609) backbone. The most common and direct method is the condensation of 2-aminothiophenol (B119425) with a carbonyl-containing compound, in this case, 3-nitrobenzaldehyde (B41214) or its derivatives. mdpi.comindexcopernicus.comresearchgate.net
Classical syntheses of 2-aryl-benzothiazoles, including the nitro-substituted target compound, often involve discrete, sequential steps. These strategies provide control over the reaction at each stage but can be less efficient in terms of time, resources, and atom economy.
A representative multi-step synthesis of this compound involves two primary stages:
Synthesis of 2-Aminothiophenol: The key precursor, 2-aminothiophenol, is not always commercially available and often needs to be synthesized. A common method involves the reduction of 2-nitrobenzenesulfonyl chloride or di-(o-nitrophenyl) disulfide with a reducing agent like zinc dust in an acidic medium. rsc.orgnih.gov Another route starts from aniline (B41778), which is reacted with carbon disulfide, followed by hydrolysis of the resulting mercaptobenzothiazole. rsc.org
Condensation and Cyclization: The prepared 2-aminothiophenol is then reacted with 3-nitrobenzaldehyde. This condensation typically requires a catalyst and/or an oxidizing agent to facilitate the cyclization and subsequent aromatization to the final benzothiazole (B30560) ring system. mdpi.comresearchgate.net
Another classical approach is the Jacobsen cyclization . In this method, a precursor N-(phenyl)thiobenzamide, specifically N-(3-nitrophenyl)thiobenzamide, undergoes an oxidative cyclization to form the benzothiazole ring. researchgate.netresearchgate.netresearchgate.netnih.gov This often involves preparing the thiobenzanilide (B1581041) in a separate step by treating the corresponding benzanilide (B160483) with a thionating agent like Lawesson's reagent, followed by cyclization using an oxidant such as potassium ferricyanide. indexcopernicus.comresearchgate.net
Table 1: Overview of Selected Multi-Step Synthesis Strategies for 2-Aryl-Benzothiazoles
| Strategy | Key Precursors | Key Steps | Typical Reagents/Conditions | Reference |
|---|---|---|---|---|
| Condensation via Precursor Synthesis | Aniline, Carbon Disulfide, 3-Nitrobenzaldehyde | 1. Synthesis of 2-mercaptobenzothiazole. 2. Hydrolysis to 2-aminothiophenol. 3. Condensation with aldehyde. | 1. CS₂; 2. Hydrolysis; 3. Oxidant (e.g., air, H₂O₂) | rsc.org |
| Jacobsen Cyclization | 3-Nitrobenzanilide | 1. Thionation to form thiobenzanilide. 2. Oxidative intramolecular cyclization. | 1. Lawesson's Reagent; 2. K₃[Fe(CN)₆], NaOH | indexcopernicus.comresearchgate.netnih.gov |
| Condensation with Benzoic Acid Derivative | 2-Aminothiophenol, 3-Nitrobenzoic Acid | Condensation and dehydration/cyclization. | Polyphosphoric Acid (PPA) at high temp. (e.g., 220-250°C) | nih.gov |
To improve efficiency, reduce waste, and simplify procedures, numerous one-pot syntheses have been developed. In these methods, 2-aminothiophenol and 3-nitrobenzaldehyde (or other precursors) are combined in a single reaction vessel to yield this compound directly. These reactions are often facilitated by catalysts, alternative energy sources, or unique solvent systems.
Catalyst-free systems have been reported, where a mixture of 2-aminothiophenol and an aryl aldehyde in a suitable oxidant system like air/DMSO proceeds to the product in good yields. mdpi.com However, the use of catalysts typically enhances reaction rates and yields significantly. A wide array of catalysts have been employed, including:
Simple Acid/Oxidant Systems: A mixture of H₂O₂/HCl in ethanol (B145695) provides the target compounds in short reaction times at room temperature. mdpi.commdpi.com
Metal-based Catalysts: Various metal catalysts, including copper (CuI, CuBr₂), zinc (ZnO NPs), and vanadium (VOSO₄), have proven effective. mdpi.comresearchgate.net For instance, a Cu(II)-containing nano-silica triazine dendrimer catalyzes the reaction with high yields in as little as 15-90 minutes. mdpi.com
Non-metal Catalysts: Iodine is known to promote the condensation efficiently. mdpi.com Other systems like K₂S₂O₈ can also mediate the oxidative condensation. mdpi.com
Ultrasound and Microwave Irradiation: The use of ultrasound or microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by providing the necessary activation energy more efficiently. researchgate.nettandfonline.comsciforum.net
Table 2: Comparison of Selected One-Pot Systems for 2-Aryl-Benzothiazole Synthesis
| Catalyst/System | Solvent | Conditions | Typical Reaction Time | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Catalyst-Free | DMSO/Air | Heating | Several hours | Good to Excellent | mdpi.com |
| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | mdpi.commdpi.com |
| Cu(II)-nano-silica | Ethanol | Reflux | 15-90 min | 87-98 | mdpi.com |
| VOSO₄ | Ethanol | Room Temp. | 40-50 min | 87-92 | mdpi.com |
| Ag₂O | Microwave | MW Irradiation (80°C) | 4-8 min | 92-98 | researchgate.net |
| FeCl₃/Montmorillonite K-10 | Methanol | Ultrasound | 0.7-5 h | 33-95 | researchgate.net |
Mechanistic Investigations of Reaction Pathways in Benzothiazole Formation
Understanding the reaction mechanism is crucial for optimizing synthetic routes and developing new methodologies. The formation of 2-aryl-benzothiazoles has been the subject of several mechanistic studies.
The most widely accepted mechanism for the reaction between 2-aminothiophenol and an aldehyde, such as 3-nitrobenzaldehyde, proceeds through several key steps:
Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amino group (-NH₂) of 2-aminothiophenol on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a benzothiazoline (B1199338) intermediate, often referred to as a Schiff base. researchgate.netnih.govtandfonline.comnih.gov
Intramolecular Cyclization: The sulfur atom (thiol group, -SH) of the benzothiazoline intermediate then acts as a nucleophile, attacking the imine carbon in an intramolecular cyclization step. This forms a non-aromatic heterocyclic intermediate.
Oxidation/Aromatization: The final step is the oxidation of this cyclic intermediate. The loss of two hydrogen atoms results in the formation of the stable, aromatic 1,3-benzothiazole ring system. This oxidation can be effected by various oxidants present in the reaction medium, such as molecular oxygen from the air, hydrogen peroxide, or other added oxidizing agents. mdpi.comnih.gov
In some syntheses, particularly those under visible light, an in-situ generated disulfide from 2-aminothiophenol can act as a photosensitizer, which activates molecular oxygen to generate the key oxidants for the final dehydrogenation step. nih.gov
An alternative mechanism is proposed for syntheses starting from N-arylthioamides. Mechanistic studies suggest that the thioamide can be oxidized to form a thioamidyl radical, which then undergoes a homolytic aromatic substitution (an intramolecular radical attack on the benzene ring) to form the crucial C–S bond, leading to the benzothiazole product. acs.org
While numerous reports detail synthetic conditions that lead to high yields in short timeframes, formal kinetic and thermodynamic studies providing specific rate constants or enthalpy values for the synthesis of this compound are not extensively documented in the reviewed literature.
Green Chemistry Principles in Synthetic Design of Benzothiazoles
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to create more sustainable and environmentally friendly processes. mdpi.comnih.govairo.co.in These approaches aim to reduce waste, eliminate the use of hazardous solvents, and lower energy consumption.
Key green strategies for the synthesis of this compound and related compounds include:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with benign solvents like water or glycerol (B35011). tandfonline.com Some reactions are performed "on water," leveraging the hydrophobic effect to promote the reaction.
Solvent-Free Synthesis: Eliminating solvents entirely is a primary goal of green chemistry. This has been achieved through:
Mechanochemistry: Reactants are ground together in a mortar and pestle or a ball mill. The mechanical energy is sufficient to initiate and drive the reaction to completion, often in a short time with high yields and without the need for a solvent or external heating. rsc.orgmdpi.com
Solid-Phase Synthesis: Using solid-supported catalysts, such as silica-supported sodium bisulfate or nitric acid on silica (B1680970) gel, allows for solvent-free conditions and easy separation of the catalyst by simple filtration. mdpi.commdpi.com
Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technique that provides rapid and uniform heating, drastically reducing reaction times and often improving yields compared to conventional heating. tandfonline.comsciforum.netresearchgate.net
Use of Recyclable Catalysts: Employing heterogeneous catalysts, such as SnP₂O₇ or various nanoparticles, allows for easy recovery (e.g., by filtration) and reuse over multiple reaction cycles, reducing cost and waste. mdpi.com
Table 3: Examples of Green Synthetic Approaches for 2-Aryl-Benzothiazoles
| Green Principle | Methodology | Key Features | Yield Range (%) | Reference |
|---|---|---|---|---|
| Solvent-Free | Mechanochemical Grinding | Catalyst-free, no work-up, short reaction time (10-60 min). | 78-94 | mdpi.com |
| Solvent-Free | SiO₂-HNO₃ Catalyst | Simple shaking, gram-scale applicability. | 83-98 | mdpi.commdpi.com |
| Alternative Energy | Microwave Irradiation | Drastic reduction in reaction time (4-8 min). | 78-96 | researchgate.nettandfonline.com |
| Green Solvent | Waste Curd Water | Utilizes a waste byproduct as a catalytic solvent under microwave conditions. | Good to Excellent | tandfonline.comtandfonline.com |
| Recyclable Catalyst | SnP₂O₇ Catalyst | Heterogeneous catalyst, reusable up to five times without loss of activity. | 87-95 | mdpi.com |
| Renewable Feedstock/Catalyst | CO₂/Alkyl Carbonic Acid | Uses CO₂ to form a transient, self-neutralizing acid catalyst. | Good to Excellent | researchgate.nettandfonline.com |
Solvent-Free and Environmentally Benign Methodologies
In recent years, the principles of green chemistry have increasingly guided the development of synthetic protocols for benzothiazole derivatives. These methods aim to minimize or eliminate the use of hazardous solvents and reagents, reduce energy consumption, and simplify purification processes.
One notable approach involves the one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives. mdpi.compharmacyjournal.in This method has been shown to produce excellent yields of benzothiazole derivatives in a short time. mdpi.compharmacyjournal.in The elimination of solvents and the use of readily available starting materials make this an economically and environmentally attractive option. mdpi.compharmacyjournal.in
Another green approach utilizes glycerol as a benign and recyclable solvent for the synthesis of 2-arylbenzothiazoles at ambient temperature without a catalyst. nih.govresearchgate.net This procedure is simple, and the products are obtained in high purity and excellent yields. nih.govresearchgate.net The use of atmospheric air serves as a natural oxidant in this process. researchgate.net
Microwave-assisted synthesis has also emerged as a powerful tool for the environmentally friendly production of benzothiazoles. pharmacyjournal.in For instance, the condensation of 2-aminothiophenol with various fatty acids under microwave irradiation, using P4S10 as a catalyst, provides a rapid and solvent-free route to 2-substituted benzothiazoles with high yields. mdpi.com Similarly, microwave irradiation in the presence of Acacia concinna as a biocatalyst facilitates the synthesis of 2-aryl-benzothiazoles from aryl aldehydes and 2-aminothiophenol. pharmacyjournal.in
A solvent-free reaction of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature also provides a rapid and efficient route to benzothiazole derivatives in excellent yields. researchgate.net The simplicity of this method and the absence of solvents contribute to its green credentials. researchgate.net
| Starting Material 1 | Starting Material 2 | Conditions | Key Features |
| 2-Aminothiophenol | Benzoic acid derivatives | Solid-phase, solvent-free, molecular iodine | Economical, high yield, short reaction time mdpi.compharmacyjournal.in |
| 2-Aminothiophenols | Aromatic aldehydes | Glycerol, ambient temperature, catalyst-free | Benign solvent, high purity, excellent yields nih.govresearchgate.net |
| 2-Aminothiophenol | Fatty acids | Microwave irradiation, P4S10 catalyst, solvent-free | Rapid, high yield mdpi.com |
| 2-Aminothiophenol | Aromatic benzoyl chlorides | Solvent-free, room temperature | Rapid, excellent yields, simple researchgate.net |
Catalytic Approaches to Benzothiazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to benzothiazoles with enhanced efficiency and selectivity under milder conditions. A variety of catalysts, including metal-based and metal-free systems, have been successfully employed.
The condensation of 2-aminothiophenols with nitriles, catalyzed by copper, is an efficient method for synthesizing 2-substituted benzothiazoles. organic-chemistry.org This approach is applicable to a broad range of nitriles and provides excellent yields. organic-chemistry.org Another catalytic system involves the use of a mixture of H2O2/HCl in ethanol at room temperature for the condensation of 2-aminothiophenol with aldehydes. mdpi.com
Samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org The use of water as a solvent and the reusability of the catalyst are significant advantages of this method. organic-chemistry.org
Iodine has been shown to be a versatile catalyst for the synthesis of 2-substituted benzothiazoles. It can promote the condensation of 2-aminothiophenol with aldehydes in DMF. organic-chemistry.org Furthermore, iodine can catalyze the synthesis of 2-aroylbenzothiazoles and 2-arylbenzothiazoles from 2-aminobenzenethiols and acetophenones under metal-free conditions. organic-chemistry.org
Heterogeneous catalysts, such as Bi2O3 nanoparticles, have been effectively used for the synthesis of 2-substituted benzothiazoles at elevated temperatures. mdpi.com These catalysts offer the advantage of easy separation and recyclability. A catalyst engineered by conjugating Cu(II) with (MeO)3Si(CH2)3Cl, in synergy with glycerol, has also proven to be a highly efficient and resilient catalyst for benzothiazole synthesis. mdpi.com
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Key Features |
| Copper | 2-Aminobenzenethiols | Nitriles | - | Efficient, wide substrate scope, excellent yields organic-chemistry.org |
| H2O2/HCl | 2-Aminothiophenol | Aldehydes | Ethanol | Room temperature, simple mdpi.com |
| Samarium triflate | o-Amino(thio)phenols | Aldehydes | Water | Reusable catalyst, mild conditions organic-chemistry.org |
| Iodine | 2-Aminothiophenol | Aldehydes | DMF | Simple, practical organic-chemistry.org |
| Bi2O3 NPs | 2-Aminothiophenol | - | - | Heterogeneous catalyst, high yield mdpi.com |
| Cu(II)-(MeO)3Si(CH2)3Cl/Glycerol | - | - | - | Highly efficient and resilient mdpi.com |
Derivatization and Functionalization Strategies of Benzothiazole Scaffolds
The biological and material properties of this compound can be fine-tuned through chemical modifications. These derivatization strategies focus on altering the nitrophenyl moiety and introducing various substituents onto the benzothiazole ring system.
Modification of the Nitrophenyl Moiety
The nitro group on the phenyl ring is a versatile functional group that can be readily transformed into other functionalities, providing access to a wide array of derivatives. For instance, the nitro group can be reduced to an amino group, which can then be further modified. This amino group opens up possibilities for amide bond formation, sulfonamide synthesis, and other reactions.
A derivatization strategy involving 3-nitrophenylhydrazine (B1228671) (3-NPH) has been developed for the sensitive detection of various metabolites, highlighting the reactivity of the nitrophenyl group. nih.gov While not directly on the benzothiazole, this demonstrates a common chemical transformation of the nitrophenyl moiety that could be applied.
Substitution Patterns on the Benzothiazole Ring System
The benzothiazole ring itself can be functionalized to introduce a variety of substituents, which can significantly impact the compound's properties. Methods for direct C-H functionalization are of particular interest as they offer an atom-economical way to introduce new groups.
For example, iridium-catalyzed C-H borylation allows for the regioselective introduction of a boryl group onto the benzenoid ring of 2,1,3-benzothiadiazole, a related heterocyclic system. diva-portal.org This borylated intermediate can then undergo further reactions to introduce a range of functional groups. diva-portal.org Such strategies could potentially be adapted for the functionalization of the this compound ring.
The introduction of substituents at the C-2 position of the benzothiazole ring is a common strategy. nih.gov While the parent compound already has a 3-nitrophenyl group at this position, further modifications of the benzothiazole core at other positions, such as the 6-position, are frequently explored to modulate biological activity. mdpi.com For example, 6-substituted 2-aminobenzothiazoles can be synthesized and further elaborated. mdpi.com
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzothiazoles
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including benzothiazole (B30560) derivatives. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
A ¹H NMR spectrum for 2-(3-Nitrophenyl)-1,3-benzothiazole recorded in CDCl₃ at 400 MHz shows distinct signals corresponding to the protons of the benzothiazole and nitrophenyl rings. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. rsc.org
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (nitrophenyl) | 8.93 | s | |
| H (nitrophenyl) | 8.41 | d | 7.6 |
| H (nitrophenyl) | 8.33 | dd | 8, 1.2 |
| H (benzothiazole) | 8.11 | d | 8 |
| H (benzothiazole) | 7.95 | d | 8 |
| H (nitrophenyl) | 7.69 | t | 8 |
| H (benzothiazole) | 7.55 | t | 7.2 |
| H (benzothiazole) | 7.45 | t | 7.2 |
| Source: rsc.org |
The conformation of benzothiazole derivatives, particularly the dihedral angle between the benzothiazole ring system and its substituents, significantly influences their properties. NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the preferred conformations in solution. researchgate.net For instance, in related N-nitroso-2r, 6c-diphenylpiperidin-4-one oximes, the analysis of NOESY spectra helped determine the relative populations of different boat and chair conformations. researchgate.net In the solid state, X-ray crystallography of a related compound, 2-(2-Nitrophenyl)-1,3-benzothiazole, reveals that the benzothiazole moiety is essentially planar and forms a dihedral angle of 48.3(1)° with the benzene (B151609) ring. nih.gov The nitro group is also twisted with respect to its attached benzene ring. nih.gov While this provides solid-state information, NMR studies are crucial for understanding the conformational dynamics in solution.
NMR spectroscopy is also a powerful tool for investigating dynamic processes in solution, such as tautomerism and restricted rotation. For some benzothiazole azo dyes, 1D and 2D NMR studies have been instrumental in clarifying the tautomeric phenomenon, revealing that they predominantly exist in the Z-hydrazone form, stabilized by an intramolecular hydrogen bond. This intramolecular hydrogen bonding leads to a significant downfield chemical shift of the proton involved. While specific studies on the dynamic processes of this compound are not detailed in the provided results, the techniques applied to similar benzothiazole derivatives are directly applicable.
Advanced Mass Spectrometry (MS) Techniques for Benzothiazole Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques offer deeper structural insights through fragmentation analysis.
A mass spectrum of this compound shows several key fragments. rsc.org
| m/z | Relative Intensity (%) |
| 256 | 100 |
| 211 | 14.4 |
| 210 | 82.8 |
| 209 | 34.7 |
| 183 | 12 |
| 139 | 21.1 |
| 69 | 18.8 |
| 63 | 11.5 |
| Source: rsc.org |
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of ions, providing valuable information for structural elucidation. nih.gov By selecting a specific parent ion and inducing its fragmentation, a characteristic pattern of daughter ions is produced. While a detailed fragmentation pathway for this compound is not explicitly provided, general principles of mass spectral fragmentation can be applied. The molecular ion at m/z 256 would be expected to undergo characteristic losses, such as the loss of the nitro group (NO₂) to give a fragment at m/z 210. rsc.org Further fragmentation could involve the cleavage of the bond between the phenyl and benzothiazole rings, as well as fragmentation of the benzothiazole ring itself. nist.govnist.gov The development of databases of fragmentation patterns for related compound classes, such as 1,2,3-benzotriazin-4-ones, aids in the prediction and identification of structures. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. kobv.de This is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas. For instance, HRMS was used to confirm the elemental composition of a related brominated benzothiazole derivative, where the calculated mass for C₁₃H₁₀BrN₃NaO₂S₂⁺ was 361.9795 and the found mass was 361.9802. mdpi.com Isotope analysis, observing the characteristic isotopic patterns of elements like sulfur, further confirms the elemental composition. Modern HRMS techniques, such as those coupled with gas chromatography-electron ionization (GC-EI-HR-qToF-MS), allow for the identification of general fragmentation pathways and common fragment types within a substance family. kobv.de
X-ray Crystallography and Solid-State Structural Analysis of Benzothiazole Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
For the related compound, 2-(2-Nitrophenyl)-1,3-benzothiazole, a single-crystal X-ray diffraction study revealed a monoclinic crystal system with the space group P2₁/c. nih.gov
| Crystal Data | |
| Formula | C₁₃H₈N₂O₂S |
| Molecular Weight | 256.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.6092 (2) |
| b (Å) | 12.7854 (3) |
| c (Å) | 11.9938 (3) |
| β (°) | 90.556 (2) |
| V (ų) | 1166.78 (5) |
| Z | 4 |
| Source: nih.gov |
The analysis showed that the benzothiazole system is nearly planar, with the maximum deviation from the plane being for the sulfur atom. nih.gov The phenyl ring is oriented at a dihedral angle of 48.3(1)° with respect to the benzothiazole ring. nih.gov The crystal packing is stabilized by C—H···O hydrogen bonds, which form zigzag chains along the b-axis, and weak C—H···π interactions. nih.gov Such detailed structural information is invaluable for understanding the solid-state properties and for computational modeling studies.
Determination of Crystal Packing and Intermolecular Interactions
X-ray crystallography studies of a related isomer, 2-(2-Nitrophenyl)-1,3-benzothiazole, show that the benzothiazole system is essentially planar. nih.govdoaj.org The benzene ring is oriented at a dihedral angle of 48.3(1)° with respect to the benzothiazole moiety. nih.govdoaj.org A significant twist is observed in the nitro group, which is rotated out of the plane of its attached benzene ring by 52.0(1)°. nih.govdoaj.org
Polymorphism and Solid-State Properties
While specific studies on the polymorphism of this compound are not detailed in the provided results, the investigation of different crystalline forms is crucial for understanding its solid-state properties. The synthesis of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomers, which crystallized in different crystal systems and space groups, highlights how the position of the nitro group can influence the solid-state arrangement. mdpi.com This suggests that this compound could also exhibit polymorphism, with each polymorph possessing distinct physical properties. Differential scanning calorimetry (DSC) is a key technique for investigating the thermal properties and phase transitions of such compounds. scite.ainih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding within the this compound molecule. These experimental methods, often complemented by theoretical calculations such as Density Functional Theory (DFT), allow for precise assignment of vibrational modes. scite.ainih.govresearchgate.netresearchgate.net
Key vibrational frequencies for related benzothiazole derivatives have been identified. For instance, the C=N stretching vibration of the benzothiazole moiety is typically observed in the range of 1412-1513 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are also characteristic. In a similar molecule, 2-amino-5-nitropyridinium trichloroacetate, the NO₂ asymmetric stretching vibration is found at 1527 cm⁻¹, while the symmetric stretch is at 1355 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally observed as weak intensity bands in the 3000-3100 cm⁻¹ region. researchgate.net
The following table summarizes key vibrational bands and their assignments for related benzothiazole and nitro-containing compounds, which can be used as a reference for analyzing the spectra of this compound.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3000-3100 | researchgate.net |
| C=N Stretch (Benzothiazole) | 1412-1513 | researchgate.net |
| NO₂ Asymmetric Stretch | ~1527 | researchgate.net |
| NO₂ Symmetric Stretch | ~1355 | researchgate.net |
This table is based on data from related compounds and serves as a predictive guide for this compound.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy provides critical insights into the electronic transitions and photophysical behavior of this compound.
Absorption and Emission Characteristics
The UV-Vis absorption spectra of benzothiazole derivatives typically exhibit broad absorption bands corresponding to both π→π* and n→π* electronic transitions. mdpi.com For a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the maximum absorption wavelengths (λ_max) were observed between 271 nm and 307 nm. mdpi.com The position of the nitro group was found to influence the absorption properties, with a red-shift observed as the nitro group moved from the ortho to the meta and then to the para position. mdpi.com
Fluorescence spectroscopy reveals the emission properties of these compounds. Chalcogenides based on 4-amino-2,1,3-benzothiadiazole exhibit bright emissions with major bands in the range of 519–536 nm. nih.gov The emission lifetime for these compounds is in the nanosecond range (4–20 ns), which is characteristic of fluorescence. nih.gov
The absorption and emission data for related compounds are presented in the table below:
| Compound Class | Absorption λ_max (nm) | Emission λ_max (nm) | Reference |
| N-(benzo[d]thiazol-2-yl)-nitrobenzamides | 271-307 | Not Specified | mdpi.com |
| 4-amino-2,1,3-benzothiadiazole derivatives | Not Specified | 519-536 | nih.gov |
Quantum Yield Determinations and Photostability
The quantum yield is a measure of the efficiency of the fluorescence process. For some highly emissive benzothiadiazole derivatives, the quantum yield in toluene (B28343) solutions can be close to 100%, and in the solid state, it can reach up to 93%. nih.gov
Photostability is a crucial parameter for any potential application involving light. Photobleaching experiments on a solid phosphinoamine based on 4-amino-2,1,3-benzothiadiazole showed a gradual decrease in emission intensity of about 10% over 12 hours of continuous irradiation. nih.gov This indicates a degree of photostability under visible light exposure. The development of benzothiophene (B83047) synthesis using visible light photocatalysis further underscores the importance of understanding the photochemistry of such heterocyclic systems. acs.org
Theoretical and Computational Investigations
Quantum Chemical Calculations (DFT, Ab Initio) for Benzothiazoles
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of benzothiazole (B30560) derivatives at the molecular level. scirp.orgmdpi.com These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about molecular structure, stability, and reactivity. scirp.orgscienceopen.com DFT has become a popular and powerful tool in quantum chemistry for studying the reactivity and stability of molecules like benzothiazole and its derivatives in both gaseous and aqueous phases. scirp.orgsigmaaldrich.com
For instance, calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-31+G(d,p), to optimize molecular geometries and analyze various electronic properties. scirp.orgscirp.org The choice of the functional and basis set can influence the accuracy of the results, and studies often compare different methods to validate their findings. mdpi.comresearchgate.net
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
A key aspect of quantum chemical calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). conicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. scirp.orgconicet.gov.ar
A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgconicet.gov.ar This concept is central to predicting how a molecule will interact with other chemical species. For example, in a study of benzothiazole derivatives, substitution at the 2-position was found to alter the HOMO-LUMO gap, thereby influencing the molecule's reactivity. scirp.org In 2-arylbenzothiazoles, the HOMO is often distributed across the entire molecule, while the LUMO may be localized on a specific moiety, such as the benzothiadiazole unit in related structures. mdpi.com This distribution of frontier orbitals is crucial for understanding intramolecular charge transfer (ICT) processes. imist.ma
Table 1: Key Concepts in HOMO-LUMO Analysis
| Term | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (ionization potential). conicet.gov.ar |
| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electron affinity). conicet.gov.ar |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. scirp.orgconicet.gov.ar |
| Intramolecular Charge Transfer (ICT) | Electron redistribution within a molecule upon excitation | Influenced by the spatial distribution of HOMO and LUMO. imist.ma |
Ground State and Excited State Properties Prediction
Quantum chemical calculations are also employed to predict the properties of molecules in both their electronic ground state and excited states. Time-dependent DFT (TD-DFT) is a widely used method for studying electronic transitions and predicting absorption and emission spectra. mdpi.comimist.ma
By calculating the energies of vertical transitions, researchers can simulate UV-Vis absorption spectra and understand the nature of the electronic excitations, such as π-π* or intramolecular charge transfer (ICT) transitions. imist.ma For example, in a carbazole-benzothiazole based compound, low-energy broad absorption bands were assigned to an ICT from the carbazole (B46965) donor to the benzothiazole acceptor. imist.ma
Furthermore, these calculations can shed light on the changes in molecular geometry and dipole moment upon excitation. rsc.org The difference in dipole moments between the ground and excited states is particularly important in understanding solvatochromism—the change in color of a substance when dissolved in different solvents. rsc.org Experimental and computational studies on related benzothiadiazole derivatives have shown that while ground state dipole moments can be small, the excited state dipole moments can be substantially different, indicating significant charge redistribution upon excitation. rsc.org
Molecular Dynamics Simulations for Benzothiazole Derivatives
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. acs.orgbiointerfaceresearch.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent effects, and other dynamic processes. acs.orgnih.gov These simulations are particularly useful for understanding how benzothiazole derivatives behave in a more realistic, solution-phase environment. nih.govnih.gov
Conformational Space Exploration
Molecules are not rigid structures; they can adopt various conformations by rotating around single bonds. MD simulations are a powerful tool for exploring the conformational space of a molecule and identifying its most stable or biologically active conformations. nih.gov For example, a conformational analysis of 2-phenylbenzothiazine derivatives using a semiempirical molecular orbital method identified two local minimum conformations with different rotational angles of the 2-phenyl ring. nih.gov The relative populations of these conformations were found to correlate with their biological activity. nih.gov In the context of 2-(3-Nitrophenyl)-1,3-benzothiazole, MD simulations could reveal how the nitro-substituted phenyl ring rotates relative to the benzothiazole core and how this flexibility influences its interactions with biological targets or its photophysical properties.
Solvent Effects on Molecular Behavior
The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a solute molecule. nih.gov MD simulations explicitly model the solvent molecules, providing a detailed picture of solute-solvent interactions. nih.gov For instance, a combined experimental and computational study revealed the crucial role of water in the formation of 2-substituted benzothiazoles. nih.govresearchgate.net DFT Molecular Dynamics simulations demonstrated that bulk water, through its extensive hydrogen bond network, significantly reduces the reaction barriers compared to aprotic environments. nih.gov
Simulations can also elucidate how solvent polarity affects the electronic properties of benzothiazole derivatives. imist.maimist.ma The polarizable continuum model (PCM) is often used in conjunction with DFT to approximate the effect of a solvent. imist.ma Studies on carbazole-benzothiazole systems have shown that increasing solvent polarity can stabilize intramolecular charge transfer states, leading to changes in absorption and emission spectra. imist.maimist.ma
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical)
Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of drug discovery and design. Theoretical Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that link molecular descriptors (physicochemical properties, steric and electronic features) to a specific biological endpoint. nih.govmdpi.comnih.gov
For benzothiazole derivatives, which exhibit a wide range of biological activities including antimicrobial and anticancer effects, QSAR models are valuable tools. nih.govnih.gov These models can help in identifying the key structural features that govern a compound's potency and in designing new, more active analogues. scielo.org.mx
A QSAR study on a series of 2-arylbenzothiazole derivatives with antimicrobial activity found that the hydrophilic-lipophilic balance was a key determinant of their activity. nih.gov In another study on halogen- and amidino-substituted benzothiazoles with antiproliferative activity, 3D-MoRSE (Molecular Representation of Structures based on Electronic diffraction) descriptors, which relate to the 3D distribution of atomic mass and polarizability, were found to be important. mdpi.com The removal of the 5-nitro group on the benzimidazole (B57391) ring of nitazene (B13437292) opioids, which share some structural similarities with the title compound, was consistently found to cause a pronounced decrease in potency. nih.gov Such findings highlight the importance of specific substituents and their positions in determining biological activity.
Table 2: Common Descriptors in QSAR Models for Benzothiazole Derivatives
| Descriptor Type | Example | Relevance to Activity |
|---|---|---|
| Hydrophilic-Lipophilic Balance | LogP | Governs cellular absorption and thus antimicrobial activity. nih.gov |
| 3D-MoRSE Descriptors | Mor30m, Mor09p | Reflects the 3D distribution of atomic mass and polarizability, correlating with antitumor effects. mdpi.com |
| BCUT Descriptors | BELp1, BEHv6 | Based on atomic properties like polarizability and van der Waals volumes, used to model cytotoxicity. mdpi.com |
| Steric and Electrostatic Fields | SOMFA | Used to model how the shape and charge distribution of a molecule affect its interaction with a biological target. nih.gov |
These theoretical and computational approaches provide a robust framework for investigating this compound. By combining quantum chemical calculations, molecular dynamics simulations, and SAR/QSAR studies, a comprehensive understanding of this compound's properties and potential applications can be achieved, guiding future experimental work and the rational design of new benzothiazole-based molecules.
Ligand-Receptor Interaction Modeling (In silico docking)
In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a larger receptor protein. This method is instrumental in drug discovery and materials science for understanding potential biological targets and interaction mechanisms.
For the benzothiazole class of compounds, molecular docking has been extensively used to explore their potential as inhibitors of various enzymes. nih.govnih.gov The process involves generating a three-dimensional structure of the ligand, in this case, this compound, and fitting it into the active site of a target protein. The binding affinity is then calculated and scored based on the intermolecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com
While specific docking studies exclusively focusing on this compound are not extensively detailed in the available literature, research on analogous benzothiazole derivatives provides a strong indication of its potential binding modes. The presence of the benzothiazole core, a known pharmacophore, combined with the nitrophenyl group, offers multiple points for interaction. The nitro group can act as a hydrogen bond acceptor, while the aromatic rings are capable of engaging in π-π stacking and hydrophobic interactions with amino acid residues in a protein's binding pocket. mdpi.com
Studies on related benzothiazole derivatives have identified them as potential inhibitors for a range of protein targets, including those crucial for microbial survival and cancer progression. For instance, various derivatives have been docked against enzymes like dihydroorotase, dihydropteroate (B1496061) synthase, and fibroblast growth factor receptor-1 (FGFR-1). nih.govbohrium.commdpi.com These studies reveal that the stability of the ligand-receptor complex is often enhanced by hydrogen bonds and hydrophobic interactions. mdpi.comfrontiersin.org
Table 1: Summary of Molecular Docking Studies on Related Benzothiazole Derivatives
| Target Protein(s) | Key Findings/Interactions Noted | Reference |
|---|---|---|
| α-Amylase and α-Glucosidase | Binding modalities are influenced by substituents on the ligand, with pi-electronic systems interacting with electron-deficient sites on the enzymes. | nih.gov |
| Phosphatidylinositol 3-kinase α (PI3Kα) | Docking was used to elucidate probable binding modes at the ATP binding pocket. Polar substituents can enhance activity by forming hydrogen bonds. | tcmsp-e.com |
| Lysozyme (B549824) | Predominance of aromatic, hydrophobic Van der Waals interactions, specifically T-shaped π-π stacking between the benzothiazole ring and TRP108. Conventional hydrogen bonds also contribute to stability. | mdpi.com |
| E. coli Dihydroorotase | Compounds were evaluated as potential inhibitors, with docking studies used to determine the ability of the ligands to bind to the target. | nih.gov |
| FGFR-1 | Simulations were performed to elucidate the binding modes of benzothiazole derivatives within the ATP-binding pocket of the enzyme. | bohrium.com |
QSAR/QSPR Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physical properties. These predictive models are invaluable for designing new compounds with enhanced potency or desired characteristics, thereby reducing the need for extensive experimental synthesis and testing.
For benzothiazole derivatives, QSAR studies have been successfully applied to understand the structural requirements for activities such as anticancer and antimicrobial effects. tcmsp-e.comnih.gov These models typically use a set of "molecular descriptors" that quantify various aspects of a molecule's topology, geometry, and electronic properties.
A 3D-QSAR study on benzothiazole derivatives as PI3Kα inhibitors revealed that electron-withdrawing groups at the para position of the phenyl ring could be beneficial for the inhibitory potency. tcmsp-e.com This finding is highly relevant for this compound, as the nitro group (NO₂) is a strong electron-withdrawing group. Its presence is expected to significantly influence the electronic properties of the molecule and, consequently, its biological activity. QSAR models have demonstrated that the activity of benzazoles can depend on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com
Table 2: Overview of QSAR Studies on Benzazole Scaffolds
| Biological Activity Studied | Modeling Method | Important Descriptor Types Identified | Reference |
|---|---|---|---|
| PI3Kα Inhibition | CoMFA, CoMSIA (3D-QSAR) | Steric, electrostatic, hydrophobic, and hydrogen bonding fields. Electron-withdrawing groups on the phenyl ring were noted as potentially beneficial. | tcmsp-e.com |
| Antiproliferative Activity | QSAR | Topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes (BCUT descriptors). | nih.govmdpi.com |
| Caspase-3 Inhibition | Stepwise-Multiple Linear Regression (SW-MLR) | Descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments. | nih.gov |
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules. These simulations are crucial for interpreting experimental spectra, assigning vibrational modes, and understanding the electronic transitions that give rise to color and fluorescence.
Computational NMR and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the spectroscopic properties of molecules with high accuracy. mdpi.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts. mdpi.com These theoretical calculations can be compared with experimental data to confirm molecular structures. Experimental ¹H NMR data for this compound has been reported in the literature. rsc.org
Table 3: Experimental ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H (position tbd on nitrophenyl ring) | 8.93 | s | - |
| H (position tbd on nitrophenyl ring) | 8.41 | d | 7.6 |
| H (position tbd on nitrophenyl ring) | 8.33 | dd | 8.0, 1.2 |
| H (position tbd on benzothiazole ring) | 8.11 | d | 8.0 |
| H (position tbd on benzothiazole ring) | 7.95 | d | 8.0 |
| H (position tbd on nitrophenyl ring) | 7.69 | t | 8.0 |
| H (position tbd on benzothiazole ring) | 7.55 | t | 7.2 |
| H (position tbd on benzothiazole ring) | 7.45 | t | 7.2 |
Source: rsc.org
Similarly, theoretical vibrational frequencies (Infrared and Raman spectra) are calculated using DFT. These calculations help in the assignment of complex experimental spectra by providing a full set of vibrational modes and their corresponding frequencies. mdpi.com A key diagnostic for a successful geometry optimization is the absence of any imaginary frequencies in the computed vibrational spectrum. mdpi.com For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings, C=N stretching of the thiazole (B1198619) ring, and symmetric and asymmetric stretching of the NO₂ group. mdpi.com
Table 4: Representative Calculated Vibrational Frequencies for Key Functional Groups in Benzothiazole Derivatives
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretching | 3000 - 3150 | mdpi.commdpi.com |
| NO₂ Asymmetric Stretching | ~1530 - 1560 | nih.gov |
| NO₂ Symmetric Stretching | ~1345 - 1385 | nih.gov |
| Aromatic C-C Stretching | 600 - 795 | mdpi.com |
Simulated UV-Vis and Fluorescence Spectra
The electronic absorption and emission properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum. The calculations can also model the emission from the lowest excited state back to the ground state, predicting the fluorescence spectrum.
The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, also obtainable from DFT calculations, is a key indicator of electronic transition energy. mdpi.com A smaller gap generally corresponds to absorption at a longer wavelength. For this compound, the presence of the electron-withdrawing nitro group in conjugation with the benzothiazole system is expected to lower the LUMO energy, reduce the HOMO-LUMO gap, and cause a bathochromic (red) shift in the absorption maximum (λₘₐₓ) compared to the unsubstituted parent compound. mdpi.com
Benzothiazole derivatives are often fluorescent, and some are used as fluorescent probes. nih.gov Simulations can provide insight into the nature of the emissive state and factors that might enhance or quench fluorescence. The photophysics of these molecules can be complex, but computational modeling provides a powerful lens for their investigation.
Applications in Materials Science and Advanced Technologies
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
The versatility of the benzothiazole (B30560) core allows for the tuning of electronic and optical properties, making its derivatives promising for use in organic light-emitting diodes (OLEDs) and other organic electronic devices like organic field-effect transistors (OFETs). nih.govresearchgate.net The development of materials for OLEDs has progressed through generations, from fluorescent to phosphorescent and thermally activated delayed fluorescence (TADF) emitters, with a constant need for materials with high stability and efficiency. researchgate.net
The efficiency of an OLED is heavily dependent on the charge transport characteristics of the materials used. Balanced charge injection and transport are crucial for achieving high performance. rsc.org For a material to be effective, the ease with which it can gain or lose electrons, represented by its electron affinity (EA) and ionization potential (IP), is a critical factor. mdpi.com
In benzothiazole derivatives, the presence of electron-withdrawing groups, such as the nitro (-NO2) group, has been shown to influence the charge transport properties significantly. nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) have demonstrated that the substitution of a nitro group can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This reduction in the energy gap is advantageous for charge transport and optoelectronic properties. nih.gov The reorganization energy, which relates to the charge transfer process between adjacent molecules, is another key parameter in evaluating charge transport in organic semiconductors. mdpi.com Bipolar host materials, which can transport both holes and electrons effectively, are particularly sought after to ensure balanced charge distribution within the emissive layer of an OLED, leading to improved device performance. rsc.orgmdpi.com
| Property | Significance in OLEDs | Influence of Nitro Group |
| Ionization Potential (IP) | Energy barrier for hole injection | Can be tuned by substituents |
| Electron Affinity (EA) | Energy barrier for electron injection | Can be tuned by substituents |
| HOMO/LUMO Energy Gap | Affects charge transport and emission color | Tends to be reduced, enhancing charge transport |
| Reorganization Energy | Rate of charge hopping between molecules | Lower values are desirable for high mobility |
| Charge Carrier Mobility | Efficiency of charge movement through the material | Influenced by molecular packing and electronic properties |
This table provides a summary of key charge transport properties and their relevance in OLED applications.
Benzothiazole derivatives can function as either the light-emitting material (emitter) or the host material in the emissive layer of an OLED. researchgate.net As emitters, their molecular structure is designed to produce efficient and pure-colored luminescence. nih.gov When used as a host material, the benzothiazole derivative forms a matrix for a dopant emitter (often a phosphorescent complex). rsc.org An effective host material must possess a high triplet energy to prevent energy loss from the phosphorescent dopant. rsc.orgrsc.org
The donor-acceptor nature of compounds like 2-(3-nitrophenyl)-1,3-benzothiazole makes them suitable for creating bipolar materials. mdpi.com In one study, new benzothiadiazole-containing luminophores were shown to act not only as emitters with high photoluminescence quantum yields but also as active transport centers for charge carriers in the emissive layer of OLED devices. mdpi.com An OLED using one such compound as the emissive material demonstrated a maximum brightness of 10,500 cd/m² and a current efficiency of 2.7 cd/A. mdpi.com
Derivatives of 1-phenyl-1H-benzo[d]imidazole have been investigated as host materials for phosphorescent and TADF-based OLEDs. rsc.org These materials exhibited high thermal stability and suitable triplet energies, leading to an external quantum efficiency of 13% in an OLED with a phosphorescent emitter. rsc.org
Fluorescent Probes and Chemosensors
The inherent fluorescence of the benzothiazole core makes it an excellent building block for creating fluorescent probes and chemosensors. researchgate.netmdpi.com These sensors are designed to detect specific ions, molecules, or environmental changes through a measurable change in their fluorescence properties.
The design of a selective chemosensor involves integrating a recognition site (receptor) with a signaling unit (fluorophore). The 2,1,3-benzothiazole core often serves as the fluorophore. mdpi.com The selectivity of the probe is determined by the specific interaction between the receptor and the target analyte. researchgate.net
For instance, to detect specific analytes, the benzothiazole structure can be modified with reactive groups. In one design, a diphenyl phosphonate (B1237965) unit was attached to a benzothiazole derivative to create a probe for peroxynitrite (ONOO⁻). nih.govnih.gov The design principle relies on the selective reaction of the analyte with the phosphonate group, leading to a change in the electronic properties of the fluorophore and a corresponding change in its fluorescence emission. nih.gov Another strategy involves linking the benzothiazole core to other functional units, such as a naphthalimide, to create a sensor for nitroaromatic compounds like 2,4,6-trinitrophenol (TNP). mdpi.com The interaction in this case can be a non-covalent hydrogen-bonding interaction. mdpi.com
The detection mechanism of these fluorescent probes typically involves either fluorescence quenching ("turn-off") or enhancement ("turn-on").
Fluorescence Quenching: This occurs when the interaction with the analyte provides a pathway for non-radiative de-excitation of the fluorophore's excited state. A common mechanism is photoinduced electron transfer (PET). For example, a naphthalimide-benzothiazole conjugate was designed to detect trinitrophenol (TNP). mdpi.com The fluorescence of the probe was quenched upon binding to TNP due to a donor-acceptor electron transfer process. mdpi.com Similarly, certain benzothiazole-based sensors exhibit a "turn-off" response in the presence of Fe³⁺ ions, forming a complex that quenches the fluorescence. researchgate.net The presence of a nitroaromatic substituent is also known to strongly quench fluorescence in some dye systems. nih.gov
Fluorescence Enhancement: In a "turn-on" sensor, the probe is initially non-fluorescent or weakly fluorescent. The reaction or binding with the analyte blocks a non-radiative decay pathway, "turning on" the fluorescence. For example, benzothiazole-based probes for peroxynitrite were designed to be weakly fluorescent initially. nih.govnih.gov The reaction with peroxynitrite cleaves a part of the molecule, resulting in a highly fluorescent product and a significant enhancement of the fluorescence signal—up to an 850-fold increase in one case. nih.gov This allows for highly sensitive detection, with limits of detection reported to be as low as 12.8 nM. nih.govnih.gov
| Sensor Type | Mechanism | Example Analyte |
| Turn-Off | Fluorescence Quenching (e.g., PET) | Fe³⁺, 2,4,6-Trinitrophenol (TNP) |
| Turn-On | Inhibition of Quenching Mechanism | Peroxynitrite (ONOO⁻) |
This table illustrates the two primary mechanisms of fluorescent probes based on benzothiazole derivatives.
Photovoltaic Devices and Solar Energy Conversion
Benzothiadiazole and its derivatives are widely used as electron-acceptor units in the design of organic materials for photovoltaic applications. stanford.edumdpi.com Their strong electron-withdrawing nature helps in creating donor-acceptor copolymers with low bandgaps, which is crucial for efficient light absorption in organic solar cells (OSCs). mdpi.comresearchgate.net
In bulk heterojunction (BHJ) solar cells, a blend of an electron-donating polymer and an electron-accepting material forms the active layer. Benzothiadiazole-based molecules and polymers have been successfully employed as either the donor or acceptor component. stanford.eduresearchgate.netnih.gov
One study reported on a copolymer based on benzothiadiazole and alkylphenyl-substituted benzodithiophene. nih.gov Solar cells fabricated with this polymer blended with a fullerene acceptor (PC₇₁BM) achieved a power conversion efficiency (PCE) of up to 8.07%. nih.gov In another example, a benzothiadiazole derivative was used as a third component (cascade material) in a ternary blend organic solar cell, which improved the device performance by about 12% compared to the binary device, reaching a PCE of 8.34%. mdpi.com The role of the benzothiadiazole unit is to facilitate charge transfer and improve exciton (B1674681) dissociation. mdpi.com The ionization potential of these polymers is also a key factor, as higher values can lead to higher open-circuit voltages and better device stability. researchgate.net
| Polymer/Molecule System | Role | Achieved Power Conversion Efficiency (PCE) | Reference |
| PBDTP-DTBT / PC₇₁BM | Donor | 8.07% | nih.gov |
| PTB7:Compound T:PC₇₁BM | Cascade Material | 8.34% | mdpi.com |
| PI-BT / P3HT | Acceptor | 2.54% | stanford.edu |
| PTBzT₂-C12 / PCBM | Donor | 1% | researchgate.net |
This table summarizes the performance of various photovoltaic devices incorporating benzothiadiazole derivatives.
Light Absorption Characteristics and Energy Transfer
The photophysical behavior of benzothiazole derivatives is a key area of research. These compounds are known to exhibit interesting light absorption and emission properties. nih.govnih.gov The this compound structure, with its donor-acceptor design, facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is crucial for its optical and electronic properties. researchgate.net
The absorption spectrum of benzothiazole-based dyes is influenced by the electronic nature of their constituent parts. Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) help in understanding the electronic transitions and predicting the optical properties. researchgate.netresearchgate.net For instance, the introduction of electron-withdrawing groups like the nitro group can significantly modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby affecting the absorption wavelength. nih.gov
Furthermore, some benzothiazole derivatives have been investigated for two-photon absorption (TPA), a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons. nih.gov This property is particularly valuable for applications in bio-imaging and photodynamic therapy. While specific TPA data for this compound is not extensively detailed, related D-π-A structures based on a benzothiazole acceptor have shown promising TPA cross-sections. nih.gov
Performance in Dye-Sensitized Solar Cells (DSSCs) or Organic Solar Cells
Benzothiazole and its parent structure, benzothiadiazole, are frequently used as building blocks for sensitizers in Dye-Sensitized Solar Cells (DSSCs) and as components in the active layer of Organic Solar Cells (OSCs). researchgate.netresearchgate.net Their function is to absorb light and facilitate charge separation and transport, which are critical processes for photovoltaic conversion.
In the context of solar cells, the donor-acceptor architecture, such as that in this compound, is highly desirable. researchgate.netacs.org The benzothiazole unit often serves as an electron acceptor or part of the π-conjugated bridge that connects the donor and acceptor moieties in organic dyes. acs.org This structure promotes efficient intramolecular charge transfer from the donor to the acceptor upon light absorption, which is the initial step in generating a photocurrent. acs.org The performance of these solar cells is highly dependent on the energy levels (HOMO and LUMO) of the dye, its absorption spectrum, and its ability to inject electrons into the semiconductor (like TiO2 in DSSCs) or facilitate charge separation in bulk heterojunction OSCs. researchgate.netacs.org
While specific efficiency data for DSSCs or OSCs using this compound as the primary sensitizer (B1316253) are not widely reported, research on analogous systems provides insight. For example, copolymers based on benzothiadiazole have achieved power conversion efficiencies (PCEs) of over 8% in polymer solar cells. researchgate.net The strategic design of D-A copolymers incorporating benzothiadiazole units has been shown to yield good stability and favorable HOMO energy levels for efficient device performance. researchgate.net The table below summarizes the performance of some solar cells using related benzothiadiazole-based dyes.
| Dye/Polymer System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDTP-DTBT/PC71BM | N/A | N/A | N/A | 8.07 | researchgate.net |
| WS5 (Furan-based linker) | N/A | N/A | N/A | 5.5 | acs.org |
| WS6 (Thiophene-based linker) | N/A | N/A | N/A | 3.5 | acs.org |
| WS7 (Thiophene-based linker) | 0.660 | 9.50 | 68 | 4.3 | acs.org |
| N/A: Data not available in the provided search results. |
Advanced Optical Materials
The search for new materials with unique optical properties for applications in photonics and optoelectronics is a driving force in materials science. Chromophores with a D-π-A structure are central to the development of materials with nonlinear optical (NLO) properties.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them, an effect that is dependent on the light's intensity. Materials with a large second-order NLO response (measured as the first hyperpolarizability, β) are sought after for technologies like frequency doubling and optical switching. dntb.gov.ua The push-pull electronic structure of molecules like this compound, where an electron-donating part is connected to an electron-accepting part through a π-conjugated system, is a classic design for achieving high NLO activity. researchgate.netmdpi.com
The benzothiazole moiety can act as an effective electron acceptor in NLO chromophores. dntb.gov.uaresearchgate.net When combined with a strong electron-withdrawing group like the nitrophenyl group, the resulting molecule can exhibit a significant NLO response. Computational studies have shown that the arrangement and strength of donor and acceptor groups are critical in tuning the hyperpolarizability of benzothiazole-based dyes. dntb.gov.ua Good photostability is also a crucial requirement for practical NLO materials, and benzothiazole derivatives have been studied for this property, although a trade-off between high NLO response and photostability is often observed. researchgate.net A patent for a benzothiazole derivative has reported a second-harmonic generation (SHG) effect 1.90 times that of commercial KDP and a two-photon absorption cross-section of 35.75 GM, highlighting the potential of this class of compounds. google.com
The table below presents theoretical NLO data for a related compound, showcasing the type of properties investigated.
| Property | Value |
| Second Harmonic Generation (SHG) vs KDP | 1.90x |
| Two-Photon Absorption Cross-Section (σ2PA) | 35.75 GM |
| Data from a patented benzothiazole derivative. google.com |
Photochromic and Thermochromic Behavior
Photochromism and thermochromism are phenomena where a compound undergoes a reversible change in color upon exposure to light or heat, respectively. These properties are of interest for applications such as smart windows, optical data storage, and molecular switches.
Currently, there is limited specific information available in the surveyed scientific literature regarding the photochromic or thermochromic properties of this compound. While research exists on the photochromism of other heterocyclic compounds like benzothiophene (B83047) and other benzothiazole derivatives, these effects are typically dependent on specific structural features that allow for reversible isomerization or proton transfer, which may not be present in this compound. nih.gov
Biological Activities and Mechanistic Insights Strictly Excludes Human Clinical Trials, Dosage, Safety, Adverse Effects
In Vitro Antimicrobial Activity and Mechanism of Action
Benzothiazole (B30560) derivatives have been extensively studied for their ability to inhibit the growth of various pathogenic microorganisms. nih.govnih.govresearchgate.net The introduction of a nitro group on the phenyl ring is often associated with potent biological activity. rjptonline.orgresearchgate.net
While specific data for 2-(3-Nitrophenyl)-1,3-benzothiazole is limited in the provided search results, the broader class of nitro-substituted benzothiazoles has demonstrated notable antibacterial action. For instance, certain nitro-substituted benzothiazole derivatives have shown potent activity against Pseudomonas aeruginosa, a bacterium known for its resistance to multiple antimicrobial agents. rjptonline.orgresearchgate.net One study highlighted that specific nitro-benzothiazole compounds were effective against P. aeruginosa at concentrations of 50 µg/ml and 100 µg/ml. rjptonline.orgresearchgate.net
Another related study on benzothiazole derivatives reported activity against both Gram-positive and Gram-negative bacteria. Derivatives were tested against strains including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Salmonella typhimurium, with Minimum Inhibitory Concentration (MIC) values ranging from 0.10 to 0.75 mg/mL. nih.gov Although these are not the exact target compound, they suggest the potential antibacterial profile of the benzothiazole scaffold. The antibacterial mechanism for some benzothiazole derivatives has been linked to the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov
Table 1: Antibacterial Activity of Related Benzothiazole Derivatives
| Compound Type | Bacterial Strain | Activity Measure (MIC) | Reference |
|---|---|---|---|
| Nitro-substituted benzothiazoles | Pseudomonas aeruginosa | Active at 50-100 µg/ml | rjptonline.orgresearchgate.net |
| Substituted benzothiazole-thiazolidinones | Escherichia coli | 0.20–0.50 mg/mL | nih.gov |
| Substituted benzothiazole-thiazolidinones | Staphylococcus aureus | 0.10–0.75 mg/mL | nih.gov |
| Benzothiazolyl triazolium derivatives | Bacillus subtilis | 2-8 µg/mL | nih.gov |
| Benzothiazolyl triazolium derivatives | Escherichia coli | 2-8 µg/mL | nih.gov |
The antifungal potential of the benzothiazole scaffold is well-documented. nih.govresearchgate.net A derivative, N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide, which shares the nitrophenyl feature, exhibited activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. This suggests that the nitro-substitution contributes significantly to the antifungal efficacy.
Studies on other benzothiazole derivatives have shown efficacy against various fungal strains. researchgate.netmdpi.com For example, certain 2-imino-thiazolidin-4-one derivatives of benzothiazole displayed more pronounced antifungal activity than other related structures when tested against C. albicans. researchgate.net The mechanism of action for the antimicrobial effects of some benzothiazoles is thought to involve the inhibition of key cellular processes or enzymes essential for microbial survival. nih.gov
Anticancer Activity in Cell Lines and Molecular Mechanisms
The benzothiazole core is a recognized scaffold for the development of potent anticancer agents, with some derivatives showing significant cytotoxicity against various human tumor cell lines. nih.govnih.govresearchgate.netijprajournal.com The antiproliferative effects are often enhanced by specific substitutions on the benzothiazole and phenyl rings. ijprajournal.com
Research into related benzothiazole compounds demonstrates a common mechanism of inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. For instance, studies on nitrophenyl-containing heterocyclic compounds, though not benzothiazoles specifically, have shown the ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in liver cancer (HEGP2) cell lines. researchgate.netresearchgate.net This was confirmed through Annexin V-FITC assays, which detect apoptotic cells. researchgate.netresearchgate.net
Similarly, other 2-substituted benzothiazoles have been found to induce cell cycle arrest in the sub-G1 phase and promote apoptosis in breast cancer cell lines. scilit.com This process is often associated with the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), leading to cell death. scilit.com Cedrol, a natural compound, has been shown to induce G1 phase arrest and apoptosis in lung carcinoma cells by inhibiting minichromosome maintenance (MCM) proteins, which are crucial for DNA replication. nih.gov This highlights a potential mechanism that could be relevant to other anticancer compounds.
Table 2: In Vitro Anticancer Activity of Related Benzothiazole Derivatives
| Compound/Derivative Type | Cancer Cell Line | Effect | IC₅₀/IG₅₀ Value | Reference |
|---|---|---|---|---|
| Nitrophenyl sulphonamide-based benzothiazole | HeLa (Cervical Cancer) | Growth Inhibition | 0.22 µM | nih.govtandfonline.com |
| N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide | MCF-7 (Breast Cancer) | Cytotoxicity | ~25 µM | |
| 2-phenylbenzothiazole derivative (DF203) | Various | Cytotoxicity | Low micromolar | nih.gov |
| Pyrrolopyrimidine with benzothiazole moiety (7d) | HCT-116 (Colon Cancer) | Cytotoxicity | 0.14 µmol L⁻¹ | mdpi.com |
| Pyrrolopyrimidine with benzothiazole moiety (7d) | NCI-H460 (Lung Cancer) | Cytotoxicity | 0.28 µmol L⁻¹ | mdpi.com |
The anticancer activity of benzothiazole derivatives is frequently linked to their ability to inhibit critical enzymes and signaling pathways that drive cancer progression. nih.gov Benzothiazoles have been identified as potential inhibitors of protein kinases, such as Ataxia-Telangiectasia and Rad3-related (ATR) kinase, which are involved in DNA damage response. mdpi.com
Furthermore, some 2-substituted benzothiazoles have been shown to downregulate the protein expression of Epidermal Growth Factor Receptor (EGFR) and inhibit key downstream signaling pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR in breast cancer cells. scilit.com A related compound, 3-nitrobenzothiazolo(3,2-a)quinolinium (B1206250) (NBQ), was found to interact with DNA topoisomerase II, an enzyme crucial for DNA replication and a target for several anticancer drugs. nih.gov This interaction suggests that topoisomerase inhibition could be a key part of the biological activity of such compounds. nih.gov
The interaction with DNA is a primary mechanism for many anticancer and antimicrobial agents. Spectroscopic studies are commonly used to investigate how compounds bind to DNA. researchgate.net A DNA intercalator is a molecule that can insert itself between the base pairs of a DNA double helix. nih.gov This action can disrupt DNA replication and transcription, leading to cell death.
Studies on metal complexes of benzothiazole Schiff bases have demonstrated an intercalative mode of binding to calf thymus DNA (CT-DNA). researchgate.net This was confirmed using electronic absorption spectroscopy, where a decrease in the intensity of the absorption band (hypochromism) upon addition of DNA is indicative of intercalation. researchgate.net Similarly, the DNA intercalator 3-nitrobenzothiazolo(3,2-a)quinolinium (NBQ) has been studied for its effects on DNA topoisomerases, which are directly linked to its DNA binding properties. nih.gov Research on other benzothiazole-triazole hybrids also confirmed DNA interaction, with binding constants indicating a strong association with DNA. researchgate.net These findings suggest that DNA intercalation is a plausible mechanism of action for the biological activities of this compound and its analogues. nih.govnih.govresearchgate.net
Anti-inflammatory Properties and Modulation of Inflammatory Pathways (cellular models)
Benzothiazole derivatives have demonstrated notable anti-inflammatory activities in various cellular models. researchgate.netpcbiochemres.com These compounds are recognized for their potential to modulate inflammatory pathways, a key factor in their therapeutic potential. researchgate.net The core benzothiazole scaffold is a versatile structure that has been explored for the development of new anti-inflammatory agents. pcbiochemres.com Research has shown that certain benzothiazole derivatives can effectively inhibit inflammatory processes in vitro.
Enzyme Inhibition Studies and Binding Affinities (biochemical assays)
Biochemical assays have been instrumental in identifying the enzyme inhibitory potential of this compound and related compounds. These studies provide quantitative measures of inhibition, such as IC50 values, and offer insights into the binding affinities of these molecules for their enzymatic targets.
For instance, various benzothiazole derivatives have been synthesized and evaluated for their inhibitory effects against a range of enzymes. nih.govnih.govresearchgate.net One study reported the synthesis of novel benzothiazole derivatives and their evaluation as inhibitors of urease, an enzyme implicated in various pathological conditions. Several of the synthesized compounds exhibited potent urease inhibition, with IC50 values superior to the standard inhibitor, thiourea. researchgate.net
In the context of neurodegenerative diseases, benzothiazole derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in Alzheimer's disease. nih.govmdpi.com For example, a series of new benzothiazole derivatives demonstrated significant inhibitory activity against both AChE and MAO-B. nih.gov Another study focused on the design and synthesis of benzothiazole-hydrazone derivatives as selective hMAO-B inhibitors, with some compounds showing IC50 values in the nanomolar range. mdpi.com
The inhibitory potential of benzothiazoles also extends to enzymes involved in cancer progression. For example, certain derivatives have been identified as inhibitors of fibroblast growth factor receptor-1 (FGFR-1), a tyrosine kinase involved in tumor growth. bohrium.com Additionally, some benzothiazole compounds have shown inhibitory activity against DNA gyrase, a crucial bacterial enzyme, highlighting their potential as antimicrobial agents. researchgate.net
Interactive Table: Enzyme Inhibition Data for Benzothiazole Derivatives
| Compound Type | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Benzothiazole derivatives | Urease | 12 ± 0.9 to 20 ± 0.5 µM | researchgate.net |
| Benzothiazole derivatives | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM (for compound 4f) | nih.gov |
| Benzothiazole derivatives | Monoamine Oxidase B (MAO-B) | 0.060 µM (for compound 3e) | mdpi.com |
| 2-Arylbenzothiazole derivatives | FGFR-1 | 16.31 nM (for compound 3) | bohrium.com |
Structure-Activity Relationships for Enzyme Targets
The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core and any attached phenyl rings. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency and selectivity of these compounds for various enzyme targets.
For instance, in the development of anti-cancer agents, the presence of specific substituents on the 2-phenyl ring of the benzothiazole scaffold has been shown to be critical for potent activity. nih.gov Studies on benzothiazole derivatives as human glutathione (B108866) S-transferase P1-1 (hGSTP1-1) inhibitors revealed that para-substitutions on the phenyl ring of the benzamide (B126) group were important for effective inhibition. nih.gov
In the context of nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors, a study on thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives established clear SARs. nih.gov The investigation of 25 derivatives led to the identification of 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one as the most potent inhibitor, highlighting the importance of the substituted furan (B31954) moiety. nih.gov
Furthermore, the anticancer potential of 1,2,5-trisubstituted benzimidazole (B57391) derivatives was found to be highly dependent on the substituents. The presence of a 4-fluoro-3-nitrophenyl group at the R2 position and a benzyl (B1604629) group at the R1 position of the benzimidazole core were identified as key for potent anticancer activity. acs.org
Molecular Docking and Binding Site Analysis
Molecular docking simulations have provided valuable insights into the binding modes of this compound derivatives within the active sites of their target enzymes. These computational studies help to rationalize the observed structure-activity relationships and guide the design of more potent inhibitors.
Docking studies of benzothiazole derivatives into the active site of human monoamine oxidase B (hMAO-B) revealed key interactions. The benzothiazole moiety was found to position itself near the FAD cofactor, with the 5-nitro-substituted ring located at the entrance of the cavity. A π-π stacking interaction between the benzothiazole ring and Tyr435, along with a hydrogen bond between the carbonyl of the hydrazone linker and Tyr435, were identified as crucial for binding. mdpi.com
In the case of DNA gyrase inhibitors, molecular docking showed that the 3,4-dichloro-5-methylpyrrole moiety of the inhibitor forms hydrophobic interactions with several residues in the lipophilic pocket of the enzyme. acs.org The benzothiazole scaffold itself was observed to form a cation-π stacking interaction with an arginine residue. acs.org
For urease inhibitors, in silico studies have been used to analyze the interactions between benzothiazole derivatives and the enzyme's active site, corroborating the experimental inhibition data. researchgate.net Similarly, molecular docking of benzothiazole-thiazole hybrids into the p56lck enzyme provided information on their binding patterns at the ATP binding site. biointerfaceresearch.com
Receptor Modulation and Signaling Pathway Interference (cellular assays)
Beyond direct enzyme inhibition, benzothiazole derivatives can exert their biological effects by modulating cellular receptors and interfering with signaling pathways.
For example, certain benzothiazole derivatives have been identified as having antiproliferative activity in cancer cells, and target prediction analyses suggest that cannabinoid receptors could be putative targets contributing to this effect. nih.gov
In the context of cancer therapy, the development of dual inhibitors targeting multiple pathways is a promising strategy. Benzothiazole derivatives have been designed as dual inhibitors of VEGFR-2 and BRAF kinases, which have synergistic effects on tumor progression. nih.gov These compounds are intended to interfere with the signaling pathways regulated by these kinases.
Furthermore, some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by altering the expression of pro- and anti-apoptotic proteins and causing mitochondrial dysfunction. acs.org This indicates interference with the intrinsic apoptotic signaling pathway.
Mechanism-Based Drug Design Principles (Conceptual, no human data)
The development of novel drugs based on the this compound scaffold is guided by mechanism-based design principles. This approach leverages the understanding of the compound's biological targets and mechanisms of action to create more effective and selective therapeutic agents.
The structural versatility of the benzothiazole ring system makes it an attractive pharmacophore for drug design. pcbiochemres.comnih.gov It can be readily modified to optimize interactions with specific biological targets. For instance, the design of dual-acting agents, such as compounds that inhibit both acetylcholinesterase and monoamine oxidase B, represents a mechanism-based approach to treating complex diseases like Alzheimer's. nih.gov
Another conceptual design principle involves creating hybrid molecules that combine the benzothiazole scaffold with other pharmacophores to target specific biological processes. An example is the design of benzothiazole-1,2,3-triazole-coumarin hybrids, which have shown potent and specific antibacterial activity. nih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling and ligand-based design are computational strategies that play a crucial role in the development of new drugs based on the this compound framework. These methods utilize the structural information of known active compounds to identify the key chemical features responsible for their biological activity.
Ligand-based design has been employed to develop novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potential inhibitors of SARS-CoV-2 Mpro. bu.edu.eg This approach involved identifying the essential pharmacophoric features of a known inhibitor and incorporating them into new drug candidates. bu.edu.eg
Similarly, the design of benzothiazole-thiazole hybrids as potential anticancer agents has been guided by the structural features of known p56lck inhibitors. biointerfaceresearch.com By analyzing the structure-activity relationships of existing inhibitors, researchers can design new molecules with improved potency and selectivity. The 1,2,3-triazole pharmacophore has also been used in conjunction with benzofused heterocycles to create novel antibacterial agents. nih.gov
Fragment-Based Drug Discovery Approaches
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in medicinal chemistry. This approach begins with the screening of low-molecular-weight compounds, or "fragments," which typically exhibit weak binding affinity to a biological target. mdpi.com Through iterative cycles of structural modification, these initial fragment hits can be elaborated into more potent and selective drug candidates. The 2-arylbenzothiazole scaffold, a privileged structure in medicinal chemistry, represents a valuable starting point for such FBDD campaigns due to its synthetic tractability and presence in numerous biologically active molecules. nih.gov
The compound this compound serves as a quintessential example of a fragment that could be employed in an FBDD program. Its constituent parts, the benzothiazole core and the nitrophenyl substituent, offer multiple vectors for chemical modification. The exploration of structure-activity relationships (SAR) is central to the fragment-to-lead optimization process. For instance, in a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives, which share the 2-arylbenzothiazole core, substitutions on the phenyl ring were found to significantly influence their inhibitory activity against human monoacylglycerol lipase (B570770) (hMAGL), a potential anticancer target. nih.gov
A hit-to-lead optimization study of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides provides a practical illustration of the fragment-growing strategy in action. Starting from a core structure, various analogs were synthesized and evaluated for their ability to inhibit hMAGL. The study revealed that the introduction of halogen substituents on the aniline (B41778) ring resulted in compounds with the most potent inhibitory activity. nih.gov This systematic exploration of chemical space around a core fragment is the hallmark of FBDD.
The table below presents the half-maximal inhibitory concentrations (IC50) of selected N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives against hMAGL, demonstrating the impact of structural modifications on potency. nih.gov
| Compound | Structure | hMAGL IC50 (nM) |
| 4 | < 50% inhibition at 100 nM | |
| 19 | < 50% inhibition at 100 nM | |
| 20 | 6.5 | |
| 21 | 9.0 | |
| 24 | 7.2 | |
| 25 | 8.1 | |
| 26 | 8.5 | |
| 34 | < 50% inhibition at 100 nM |
Data sourced from a study on N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives as hMAGL inhibitors. nih.gov
The data clearly indicates that while the parent structures showed modest activity, the addition of specific substituents led to a significant enhancement in potency, with compounds 20 , 21 , 24 , 25 , and 26 exhibiting IC50 values in the low nanomolar range. nih.gov This progression from a weakly active fragment to a potent lead compound exemplifies the core principle of fragment-based drug discovery.
Furthermore, the concept of bioisosteric replacement is often employed in fragment-to-lead campaigns to optimize pharmacokinetic properties or to circumvent liabilities such as off-target effects. In the context of this compound, the nitro group could be replaced with other electron-withdrawing groups, such as a trifluoromethyl group, to modulate the compound's electronic and metabolic properties. While the nitro group is a known structural motif in some drugs, it can sometimes be associated with metabolic liabilities. nih.gov
The 2-arylbenzothiazole scaffold has been successfully utilized in the structure-based design of inhibitors for various biological targets. For example, a series of benzothiazole amides were optimized to yield sub-nanomolar inhibitors of interleukin-2 (B1167480) inducible T cell kinase (ITK), a target for allergic asthma. nih.gov This demonstrates the versatility of the benzothiazole core as a foundational element in the design of potent and selective inhibitors.
Coordination Chemistry and Metal Complex Formation
Ligand Properties of 2-(3-Nitrophenyl)-1,3-benzothiazole and its Derivatives
The ability of this compound and related molecules to form stable complexes with metal ions is dictated by their inherent structural and electronic features. These properties, including the availability of coordination sites and the electronic and steric influences on the metal center, are crucial in determining the nature and reactivity of the resulting complexes.
Coordination Sites and Chelation Behavior
Benzothiazole (B30560) derivatives, including this compound, possess multiple potential coordination sites that allow them to bind to metal ions. The primary coordination typically involves the nitrogen atom of the thiazole (B1198619) ring and can also involve other donor atoms present in substituents. researchgate.net For instance, derivatives of 2-substituted benzimidazoles and benzothiazoles can bear additional nitrogen, oxygen, or sulfur atoms that can act as potential binding sites, leading to the formation of chelate rings. researchgate.net This chelation, where a single ligand binds to a central metal ion at two or more points, results in the formation of stable, often five- or six-membered rings. researchgate.net
In the case of this compound, the nitrogen atom of the benzothiazole ring is a primary site for coordination. Depending on the specific derivative, other atoms, such as the oxygen atoms of the nitro group or other functional groups introduced onto the phenyl or benzothiazole rings, could also participate in coordination, leading to a variety of binding modes. researchgate.net Some benzimidazole (B57391) and benzothiazole derivatives are known to act as bidentate ligands, favoring the formation of a six-membered ring that includes the metal ion within a planar, delocalized system. researchgate.net
Electronic and Steric Influence on Metal Centers
The electronic and steric properties of ligands play a pivotal role in determining the structure, stability, and reactivity of the resulting metal complexes. nih.govescholarship.org The this compound ligand possesses distinct electronic and steric characteristics that influence its coordination with metal centers.
Electronic Influence: The presence of the electron-withdrawing nitro (–NO₂) group on the phenyl ring significantly impacts the electronic properties of the ligand. nih.govnih.gov This group reduces the electron density on the aromatic system and, consequently, on the coordinating nitrogen atom of the benzothiazole ring. This can affect the donor strength of the ligand and the stability of the metal-ligand bond. The electron-withdrawing nature of the nitro group can also influence the redox properties of the metal center in the complex. nih.govnih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. qu.edu.iq The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.
Transition Metal Complexes (e.g., Cu, Co, Ni, Zn)
Transition metals, with their partially filled d-orbitals, readily form a wide variety of coordination complexes with diverse geometries and interesting magnetic and electronic properties. Benzothiazole derivatives have been successfully used to synthesize complexes with transition metals such as copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn). qu.edu.iqresearchgate.net
The synthesis often involves mixing the ligand and a metal salt, such as a chloride or acetate (B1210297) salt of the desired metal, in a solvent like ethanol (B145695) or methanol. qu.edu.iq The reaction may require heating or adjustment of the pH to facilitate complex formation. The resulting solid complexes can then be isolated by filtration.
Characterization of these complexes is crucial for confirming their formation and elucidating their structures. Common techniques include:
Elemental Analysis: To determine the empirical formula and the metal-to-ligand ratio. nih.gov
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=N) upon complexation. nih.govuobaghdad.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn), NMR can provide detailed information about the ligand's structure in the complex. uobaghdad.edu.iq
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry. nih.gov
Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes (like those of Cu(II), Co(II), and Ni(II)), which helps in assigning the geometry. nih.gov
Molar Conductance Measurements: To determine if the complexes are electrolytic or non-electrolytic in solution. nih.gov
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes.
Based on such characterization, the geometries of the complexes can be proposed. For example, Co(II) and Cu(II) complexes with certain benzothiazole-derived ligands have been found to have octahedral geometries, while others may adopt tetrahedral structures. qu.edu.iq
| Metal Ion | Typical Precursor Salts | Common Solvents | Observed Geometries | Characterization Techniques |
|---|---|---|---|---|
| Copper (Cu) | CuCl₂, Cu(OAc)₂ | Ethanol, Methanol, DMF | Octahedral, Square Planar | IR, UV-Vis, Magnetic Susceptibility, Elemental Analysis |
| Cobalt (Co) | CoCl₂, Co(OAc)₂ | Ethanol, Methanol | Octahedral, Tetrahedral | IR, UV-Vis, Magnetic Susceptibility, Elemental Analysis |
| Nickel (Ni) | NiCl₂, Ni(OAc)₂ | Ethanol, Methanol | Octahedral, Square Planar | IR, UV-Vis, Magnetic Susceptibility, Elemental Analysis |
| Zinc (Zn) | ZnCl₂, Zn(OAc)₂ | Ethanol, Methanol, DMF | Tetrahedral | IR, ¹H NMR, Elemental Analysis |
Main Group and Lanthanide Complexes
The coordination chemistry of this compound is not limited to transition metals. There is potential for the formation of complexes with main group elements and lanthanides, although this area may be less explored. researchgate.net
The synthesis of main group metal complexes would follow similar principles, reacting the ligand with a salt of the desired main group element (e.g., Al, Sn, Pb). Lanthanide complexes are of particular interest due to their unique luminescent and magnetic properties. The synthesis of lanthanide complexes often involves the use of lanthanide nitrate (B79036) or chloride salts. The larger ionic radii of lanthanide ions can lead to higher coordination numbers and different coordination geometries compared to transition metals. Characterization techniques would be similar to those used for transition metal complexes, with a particular emphasis on luminescence spectroscopy for lanthanide complexes.
Catalytic Applications of Metal Complexes
Metal complexes are widely used as catalysts in a vast array of chemical transformations due to their ability to activate substrates and facilitate reactions through various mechanisms. nih.govnih.gov The metal complexes of this compound and its derivatives hold potential for catalytic applications.
The catalytic activity of these complexes is influenced by several factors, including the nature of the metal ion, the coordination environment provided by the ligand, and the electronic and steric properties of the ligand. nih.govnih.gov For instance, the electron-withdrawing nitro group in this compound can modulate the electronic properties of the metal center, which in turn can affect its catalytic performance. nih.govnih.gov
While specific catalytic applications of this compound complexes are an area of ongoing research, related benzimidazole and benzothiazole complexes have shown promise in various catalytic processes. nih.govnih.gov These include oxidation reactions, reduction reactions, and carbon-carbon bond-forming reactions. rsc.org The development of new metal complexes with tailored ligand systems, such as those based on this compound, continues to be a fertile ground for the discovery of novel and efficient catalysts.
Organic Transformation Catalysis (e.g., cross-coupling, oxidation)
While the broader class of benzothiazole-metal complexes has been explored in catalysis, specific data on the application of this compound complexes in mainstream organic transformations like cross-coupling and oxidation reactions is not extensively documented in current literature. However, the field provides strong indications of their potential. For instance, palladium-catalyzed methods have been successfully developed for the oxidative C-H/C-H cross-coupling of unsubstituted benzothiazoles with thiophenes and thiazoles, demonstrating the capacity of the benzothiazole core to participate in important C-C bond-forming reactions. researchgate.netrsc.org Similarly, copper(II) complexes have been shown to oxidize heterocyclic thioureas to form benzothiazole derivatives, highlighting the role of metal complexes in transformations involving the benzothiazole scaffold. researchgate.netwashington.edu Ruthenium catalysts have also been employed for the synthesis of substituted 2-aminobenzothiazoles from N-arylthioureas. mdpi.com These examples underscore the catalytic relevance of the benzothiazole moiety, suggesting that metal complexes of the 2-(3-nitrophenyl) derivative could serve as effective catalysts, with the nitro group potentially modulating reactivity and selectivity.
Photocatalysis and Energy Transfer Processes
The introduction of a nitro group onto the phenyl ring of a benzothiazole ligand can significantly influence the photophysical properties of its metal complexes, making them candidates for photocatalysis and photodynamic therapy (PDT). Research into photoactivatable ruthenium(II) complexes has provided insights into these processes.
A study on a series of ruthenium(II) complexes with the general formula [Ru(phen)2(N^N')]2+ investigated a ligand closely related to the subject of this article: a 1-aryl-4-benzothiazolyl-1,2,3-triazole (BTAT) where the aryl group was substituted with a nitro group (NO2). nih.govnih.gov This complex, referred to as Ru4 , demonstrated distinct photochemical behavior. Upon irradiation with blue light (λex = 465 nm), the complex undergoes photoejection of the BTAT ligand. nih.gov The nitro group, being strongly electron-withdrawing, made Ru4 the least photolabile in the series, with a half-life (t1/2) for ligand release of 14.15 minutes. nih.gov
This light-induced ligand release is a key mechanism for photoactivated chemotherapy, where a non-toxic precursor complex releases a cytotoxic agent upon targeted irradiation. The process competes with other photophysical pathways like phosphorescence and singlet oxygen (¹O₂) generation. The singlet oxygen quantum yield (ΦΔ) for Ru4 in aerated acetonitrile (B52724) was found to be low, suggesting that a Type II PDT mechanism, which relies on ¹O₂, is not the primary mode of its phototoxic action. nih.gov Instead, the activity is more likely linked to the photorelease of the ligand and subsequent interaction of the resulting ruthenium species with biological targets. nih.gov
Biological Applications of Metal Complexes (e.g., metal-based anticancer agents in cell lines)
The functionalization of benzothiazoles with specific substituents, such as a nitro group, and their subsequent coordination to metal centers, is a strategic approach in the design of novel anticancer agents. The resulting complexes often exhibit enhanced cytotoxicity compared to the free ligands, with their mechanism of action frequently involving interactions with key biological macromolecules like DNA and proteins.
In Vitro Cytotoxicity of Complexes
Metal complexes of nitro-substituted benzothiazoles have shown promise as cytotoxic agents. In a study of 1,3,4-oxadiazole (B1194373) derivatives incorporating a 2-hydroxy benzothiazole, the compound bearing a nitro group displayed moderate cytotoxicity against the MCF-7 breast cancer cell line. ekb.eg
More pronounced activity has been observed in photoactivated systems. The ruthenium complex Ru4 , which features a benzothiazolyl-triazole ligand with a nitro substituent, was evaluated for its photocytotoxicity against human melanoma (A375) and human cervical cancer (HeLa) cell lines. nih.gov In the absence of light, the complex showed limited toxicity. However, upon irradiation with blue light, its cytotoxic activity was dramatically enhanced. This is quantified by the phototoxicity index (PI), which is the ratio of the IC50 value in the dark to the IC50 value under irradiation. The Ru4 complex displayed the highest phototoxic effect in the study, with PI values greater than 26.6 in A375 cells and greater than 14.8 in HeLa cells, indicating a strong light-induced anticancer effect. nih.gov
Table: In Vitro Photocytotoxicity of Ruthenium Complex Ru4. Data sourced from nih.gov.
DNA/Protein Interaction Studies of Metal Complexes
The anticancer activity of many metal complexes is attributed to their ability to interact with DNA, interfering with replication and transcription processes, ultimately leading to cell death. Metal complexes of benzothiazole derivatives have been shown to bind to DNA, often through an intercalative mode. ias.ac.in
Studies on binary complexes of Cu(II), Ni(II), and Co(II) with a Schiff base ligand containing a nitrophenol group, specifically 2-(-(benzothiazol-6-ylimino)methyl)-4-nitrophenol, revealed that the complexes effectively bind to calf thymus DNA (CT-DNA). ias.ac.in Techniques such as electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements indicated that the complexes intercalate into the DNA base pairs. ias.ac.in Furthermore, these complexes were shown to cleave supercoiled pBR322 plasmid DNA, demonstrating their potential to inflict DNA damage. ias.ac.in The binding constants (Kb), which quantify the affinity of the complex for DNA, are determined through fluorescence quenching studies where the complex displaces ethidium (B1194527) bromide from the DNA helix. ias.ac.in
In addition to DNA, proteins are significant targets for metal-based drugs. The interaction between benzothiazole derivatives and proteins like lysozyme (B549824) has been investigated. mdpi.com These studies show that binding is often driven by a combination of forces, including hydrophobic and aromatic π-π stacking interactions. Specifically, T-shaped π-π stacking between the benzothiazole's benzene (B151609) ring and aromatic amino acid residues like tryptophan has been identified as a key stabilizing force. mdpi.com Hydrogen bonds and other electrostatic interactions also contribute to the stability of the complex formed between the drug and the protein. mdpi.com
Mentioned Compounds
Future Perspectives and Research Challenges
Greener Pathways: Pioneering Sustainable Synthesis
The future of chemical synthesis is intrinsically linked to sustainability. For 2-(3-nitrophenyl)-1,3-benzothiazole, a key research focus is the development of novel synthetic routes that are not only efficient but also environmentally benign. mdpi.comresearchgate.netnih.gov Traditional methods often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant waste generation. The principles of green chemistry are now guiding the design of new synthetic strategies.
Recent advancements in the synthesis of 2-arylbenzothiazoles, the broader class to which this compound belongs, offer a glimpse into this sustainable future. Researchers are exploring a variety of innovative approaches:
Catalyst-Free Reactions: A remarkable development is the one-pot synthesis of 2-arylbenzothiazoles at ambient temperature without the need for a catalyst, using glycerol (B35011) as a green solvent. mdpi.com This method is simple, and the products are easily isolated in high yields. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. rsc.orgtandfonline.com Eco-friendly methods utilizing microwave assistance in conjunction with novel catalysts or solvent-free conditions are being actively investigated. tandfonline.commdpi.com For instance, the use of Amberlite IR-120 resin under microwave irradiation provides a green and efficient route to 2-substituted benzothiazoles. nih.gov
Nanocatalysis: The application of nanocatalysts offers significant advantages, including high surface area, enhanced catalytic activity, and the potential for recyclability. Various nanocatalysts, such as those based on copper, zinc oxide, and titanium dioxide, have been successfully employed in the synthesis of 2-arylbenzothiazoles. mdpi.com
Alternative Catalytic Systems: Researchers are exploring a range of other catalytic systems to promote the synthesis of benzothiazoles under milder and more sustainable conditions. These include the use of laccases, tin pyrophosphate, and β-cyclodextrin as a natural and recyclable catalyst. mdpi.commdpi.com
The primary challenge in this area is to adapt and optimize these green methodologies specifically for the synthesis of this compound, ensuring high yields and purity while minimizing environmental impact. The reusability and cost-effectiveness of novel catalysts will also be critical for their practical application. mdpi.com
Unlocking New Potential: Benzothiazoles in Emerging Technologies
While the biological activities of benzothiazole (B30560) derivatives have been a major focus, their unique photophysical and electronic properties open doors to a wide array of applications in emerging technologies. pcbiochemres.comjddtonline.inforsc.orgresearchgate.netbibliomed.org The exploration of these new frontiers represents a significant area of future research.
The benzothiazole core is a versatile building block that can be incorporated into larger molecular architectures with tailored functionalities. jddtonline.info This adaptability makes them promising candidates for:
Materials Science: Benzothiazole derivatives are being investigated for their potential use in the development of advanced materials. Their inherent aromaticity and the presence of heteroatoms can impart desirable properties for applications in polymers and dyes. pcbiochemres.com
Organic Electronics: The electron-deficient nature of the benzothiazole ring, which can be further tuned by substituents like the nitro group in this compound, makes these compounds interesting for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Chemosensors: The ability of the benzothiazole scaffold to interact with various analytes through mechanisms like hydrogen bonding and metal coordination makes it a promising platform for the design of selective and sensitive chemosensors for the detection of ions and neutral molecules.
Imaging Agents: Certain 2-arylbenzothiazoles have been explored as imaging agents, particularly for the detection of amyloid plaques associated with neurodegenerative diseases. rsc.org Further research could lead to the development of more specific and efficient imaging probes based on the this compound structure.
A key challenge will be to systematically investigate the structure-property relationships of this compound and its derivatives to optimize their performance in these emerging technological applications.
A Deeper Look: Advanced Characterization for Mechanistic Insights
A thorough understanding of the structure, properties, and reaction mechanisms of this compound is fundamental to unlocking its full potential. While standard characterization techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are routinely used to confirm the identity and purity of synthesized compounds, future research will necessitate the application of more advanced techniques. researchgate.netderpharmachemica.comnih.govchemistryjournal.innih.gov
To gain deeper mechanistic insights, researchers can employ a range of sophisticated analytical methods:
X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding structure-activity relationships and for validating computational models.
Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics of this compound. This is particularly relevant for applications in photochemistry and materials science, providing insights into processes like energy transfer and charge separation.
Advanced Mass Spectrometry Techniques: Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) can provide detailed structural information and help in the identification of reaction intermediates and byproducts, aiding in the elucidation of reaction mechanisms. nih.gov
In-situ Spectroscopic Monitoring: Techniques that allow for the monitoring of reactions in real-time, such as in-situ IR or NMR spectroscopy, can provide valuable data on reaction kinetics and the formation of transient species.
The challenge lies in the application of these advanced techniques to study the specific properties and reactivity of this compound under various conditions, thereby building a comprehensive understanding of its chemical behavior.
Designing the Future: Computational Modeling and Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and guide experimental design. For this compound, computational modeling and predictive design hold immense promise for accelerating the discovery of new applications and optimizing existing ones. bibliomed.org
Key areas where computational approaches can make a significant impact include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate a wide range of molecular properties, including electronic structure, vibrational frequencies, and reaction energies. These calculations can help in understanding the reactivity of this compound and in predicting its spectroscopic signatures.
Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and orientation of this compound and its derivatives within the active site of a biological target. nih.gov This can guide the design of more potent and selective inhibitors.
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups required for a specific biological activity. Pharmacophore models can be used to screen virtual libraries of compounds to identify new potential drug candidates based on the this compound scaffold. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models can be used to predict the activity of novel, unsynthesized derivatives of this compound.
The main challenge is to develop and validate robust computational models that can accurately predict the behavior of this compound in complex biological or material systems. The integration of computational predictions with experimental results will be crucial for a successful and efficient research workflow.
From Lab to Industry: Addressing Scalability and Implementation
For any promising compound discovered in an academic research setting, the transition to industrial-scale production presents a significant set of challenges. While fundamental research on this compound may not immediately focus on industrial implementation, considering these aspects early on can pave the way for future applications.
Key challenges in scalability and industrial implementation that need to be addressed include:
Cost-Effectiveness of Starting Materials and Reagents: The economic viability of any large-scale synthesis is heavily dependent on the cost of the raw materials. Research into synthetic routes that utilize inexpensive and readily available starting materials is crucial.
Process Optimization and Safety: Translating a laboratory-scale procedure to an industrial process requires careful optimization of reaction parameters such as temperature, pressure, and reaction time to ensure efficiency, safety, and reproducibility.
Catalyst Recovery and Reuse: For catalytic processes, the ability to efficiently recover and reuse the catalyst is a key factor in reducing costs and minimizing waste. mdpi.com This is a central tenet of many green chemistry approaches being developed for benzothiazole synthesis. mdpi.com
Purification and Waste Management: Developing efficient and environmentally friendly methods for product purification and waste disposal is essential for sustainable industrial production.
While large-scale industrial production of this compound may not be an immediate goal, research into scalable and sustainable synthetic methods will be invaluable for its potential future use in pharmaceuticals, materials, or other technological areas. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will play a pivotal role in addressing these challenges. nih.gov
Q & A
Q. Table 1: Key Spectral Data for this compound
| Technique | Peaks/Assignments | Reference |
|---|---|---|
| IR (cm⁻¹) | 1669 (C=N), 1586 (NO), 752 (Ar C-H) | |
| 1H NMR (δ) | 8.28–8.04 (m, 4H, Ar-H), 7.73 (d, 2H) |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Maximizes regioselectivity |
| Solvent | TFAA/HSO | Enhances nitration rate |
| Reaction Time | 4–6 hours | Prevents over-nitration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
